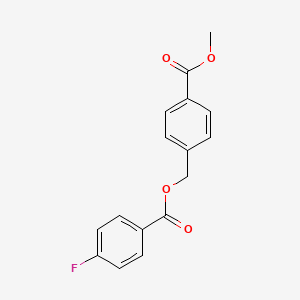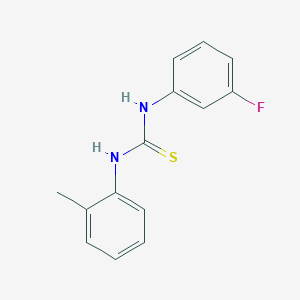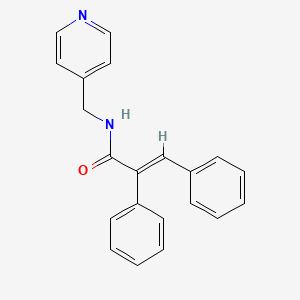![molecular formula C16H14ClN3O4 B5694928 N-{4-[acetyl(methyl)amino]phenyl}-4-chloro-2-nitrobenzamide](/img/structure/B5694928.png)
N-{4-[acetyl(methyl)amino]phenyl}-4-chloro-2-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[acetyl(methyl)amino]phenyl}-4-chloro-2-nitrobenzamide, also known as N-(4-acetylamino-3-methylphenyl)-4-chloro-2-nitrobenzamide or simply as Compound 1, is a chemical compound that has gained attention in the scientific community due to its potential applications in cancer treatment. Compound 1 belongs to the class of nitroaromatic compounds, which have been widely studied for their antitumor properties.
Mecanismo De Acción
The mechanism of action of Compound 1 is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) and the inhibition of topoisomerase II activity. ROS are known to cause DNA damage and induce apoptosis in cancer cells, while topoisomerase II is an enzyme that is essential for DNA replication and cell division. By inhibiting topoisomerase II activity, Compound 1 can disrupt the cell cycle and induce apoptosis in cancer cells.
Biochemical and physiological effects:
Compound 1 has been shown to have several biochemical and physiological effects in cancer cells. It can induce DNA damage, activate the p53 tumor suppressor pathway, and inhibit the NF-κB pathway, which is involved in inflammation and cell survival. In addition, Compound 1 has been found to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of Compound 1 is its potent cytotoxicity against a wide range of cancer cell lines, which makes it a promising candidate for further development as an antitumor agent. However, one limitation of Compound 1 is its relatively low solubility in water, which can make it difficult to use in certain lab experiments.
Direcciones Futuras
There are several potential future directions for research on Compound 1. One direction is to explore its potential use in combination with other antitumor agents to enhance its efficacy. Another direction is to investigate its activity against cancer stem cells, which are thought to be responsible for tumor initiation and recurrence. Additionally, further studies are needed to elucidate the mechanism of action of Compound 1 and to optimize its pharmacokinetic properties for clinical use.
Métodos De Síntesis
The synthesis of Compound 1 involves a multi-step process that starts with the reaction of 4-chloro-2-nitrobenzoic acid with thionyl chloride to form 4-chloro-2-nitrobenzoyl chloride. This intermediate is then reacted with N-{4-[acetyl(methyl)amino]phenyl}-4-chloro-2-nitrobenzamide(4-acetylamino-3-methylphenyl)amine in the presence of a base to yield Compound 1. The overall yield of this synthesis method is around 50%.
Aplicaciones Científicas De Investigación
Compound 1 has been extensively studied for its potential use as an antitumor agent. Several studies have shown that Compound 1 exhibits potent cytotoxicity against a wide range of cancer cell lines, including lung, breast, colon, and liver cancer cells. In addition, Compound 1 has been found to induce apoptosis, or programmed cell death, in cancer cells, which is a desirable feature for an antitumor agent.
Propiedades
IUPAC Name |
N-[4-[acetyl(methyl)amino]phenyl]-4-chloro-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O4/c1-10(21)19(2)13-6-4-12(5-7-13)18-16(22)14-8-3-11(17)9-15(14)20(23)24/h3-9H,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YANWHKOICYIFCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3,8-dimethoxy-6H-benzo[c]chromen-6-one](/img/structure/B5694886.png)

![2-{[5-(2-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5694890.png)

![3,5-dibromo-2-methoxybenzaldehyde {4-(diethylamino)-6-[(2,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B5694903.png)
![N-(2-methylbenzyl)-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B5694906.png)

![methyl 2-[(4-methyl-3-nitrobenzoyl)amino]benzoate](/img/structure/B5694935.png)

![N-(4-methoxyphenyl)-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B5694954.png)
![1-[(4-fluorophenyl)sulfonyl]-4-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B5694959.png)